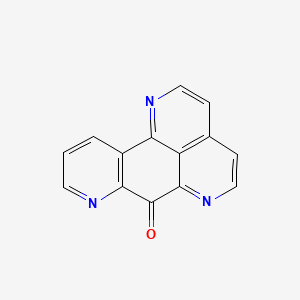
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one: is a heterocyclic compound that belongs to the class of pyridoacridine alkaloids. These compounds are known for their complex structures and significant biological activities. The structure of this compound includes a fused ring system that combines pyridine and phenanthroline moieties, making it a unique and interesting compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one typically involves Diels-Alder reactions. These reactions are carried out between quinoline-5,8-diones and N,N-aldehyde-dimethylhydrazones . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions: 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyridine and phenanthroline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially or fully reduced pyridoacridine derivatives.
Substitution: Formation of halogenated pyridoacridine compounds.
科学的研究の応用
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
作用機序
The mechanism of action of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets the DNA double helix, inserting itself between the base pairs and causing structural distortions that prevent the proper functioning of DNA polymerases and other enzymes involved in DNA metabolism .
類似化合物との比較
Meridine: Another pyridoacridine alkaloid with similar DNA intercalating properties.
Ascididemin: Known for its antitumor activity and structural similarity to 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one.
Uniqueness: this compound is unique due to its specific ring fusion pattern and the presence of both pyridine and phenanthroline moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research in various scientific fields.
特性
CAS番号 |
266306-76-7 |
|---|---|
分子式 |
C14H7N3O |
分子量 |
233.22 g/mol |
IUPAC名 |
6,10,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C14H7N3O/c18-14-12-9(2-1-5-15-12)11-10-8(3-6-16-11)4-7-17-13(10)14/h1-7H |
InChIキー |
OPUPHQHVRPYOTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)C3=NC=CC4=C3C2=NC=C4)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


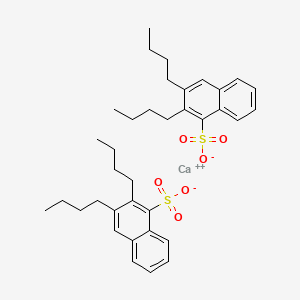
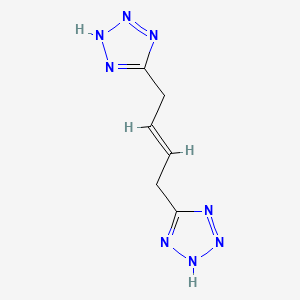
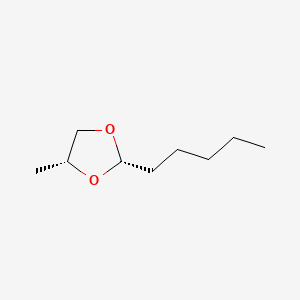

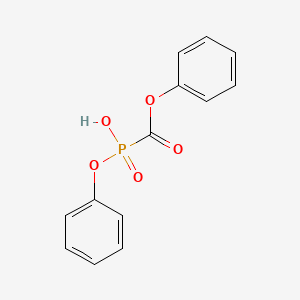
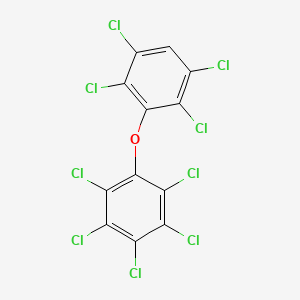
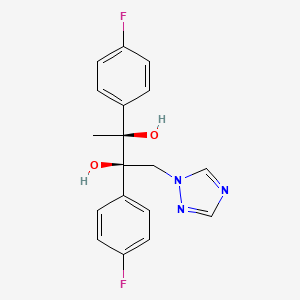
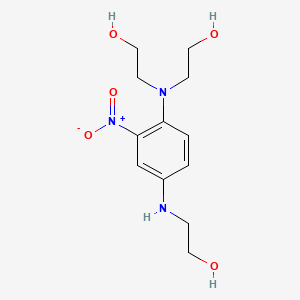

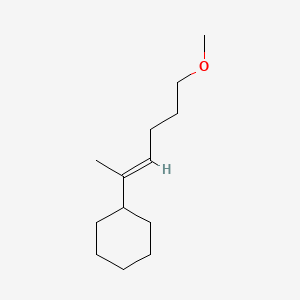

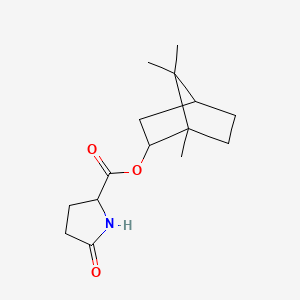
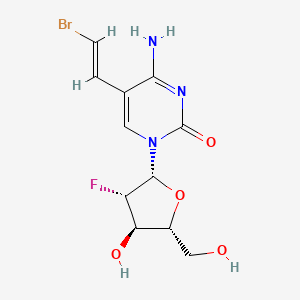
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
